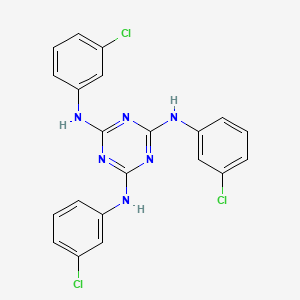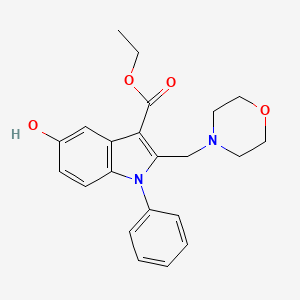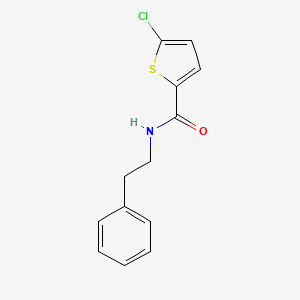
N,N',N''-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” is a triazine derivative characterized by the presence of three 3-chlorophenyl groups attached to a 1,3,5-triazine core. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of cyanuric chloride with 3-chloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the 3-chlorophenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other functional groups.
Oxidation and Reduction: The triazine core and the phenyl rings can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups attached to the phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Industry
In industry, triazine compounds are used as intermediates in the production of dyes, resins, and other materials. “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” could be utilized in similar applications, contributing to the development of new materials with desirable properties.
Mécanisme D'action
The mechanism of action of “N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2,N4,N6-tris(phenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
- N2,N4,N6-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
“N2,N4,N6-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of three 3-chlorophenyl groups, which can impart distinct chemical and physical properties compared to other triazine derivatives
Propriétés
Formule moléculaire |
C21H15Cl3N6 |
|---|---|
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(3-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H15Cl3N6/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,(H3,25,26,27,28,29,30) |
Clé InChI |
SFGFXRVWXGNXMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)

![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14949157.png)

![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
